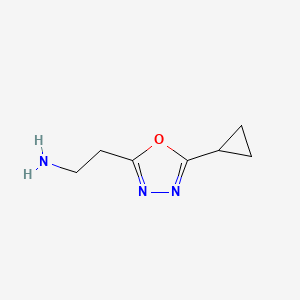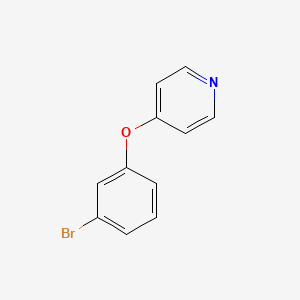
4-(3-Bromophenoxy)pyridine
Vue d'ensemble
Description
“4-(3-Bromophenoxy)pyridine” is a chemical compound with the molecular formula C11H8BrNO . It has a molecular weight of 250.09 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenoxy)pyridine” consists of a pyridine ring attached to a bromophenoxy group . The average mass of the molecule is 250.091 Da, and the monoisotopic mass is 248.978912 Da .Physical And Chemical Properties Analysis
“4-(3-Bromophenoxy)pyridine” is a liquid at room temperature . It has a melting point of 33-35°C .Applications De Recherche Scientifique
Organic Synthesis and Drug Discovery : 4-Bromothieno[2,3-b]pyridine, a compound related to 4-(3-Bromophenoxy)pyridine, has been synthesized with high selectivity and yield. This compound serves as a versatile building block in drug discovery research, demonstrating its utility in creating diverse chemical structures (Lucas et al., 2015).
Bromination Studies : The role of pyridine in the bromination of p-bromophenol has been explored, revealing insights into the reaction mechanisms and the influence of pyridine in the process (Somaskandan et al., 1971).
Crystal Structure Analysis : The study of the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, which is structurally similar to 4-(3-Bromophenoxy)pyridine, helps in understanding the molecular configuration and potential applications in material science (Ouari, 2015).
Environmental Science : A study on the removal of pyridine derivatives from wastewater streams addresses the environmental importance of treating such compounds due to their toxicity and poor biodegradability. The research proposes using solvent impregnated resins for the effective removal of pyridine derivatives from aqueous streams (Bokhove et al., 2012).
Material Sciences : The synthesis and characterization of fluorescent polyphenol species derived from methyl substituted aminopyridine based Schiff bases reveal the potential of pyridine derivatives in electronic, opto-electronic, and photovoltaic applications (Kaya et al., 2010).
Antioxidant Properties : A study on the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, which are related to 4-(3-Bromophenoxy)pyridine, reports significant antioxidant properties, indicating their potential use in pharmacological applications (Wijtmans et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-bromophenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNYMCOXXOGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



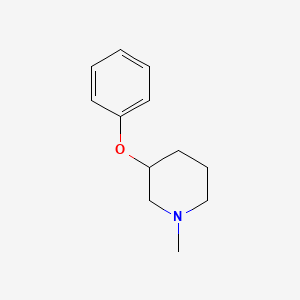
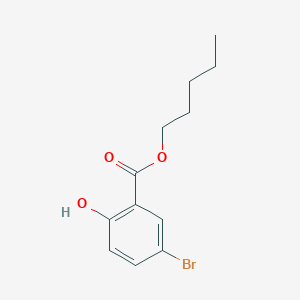
![1H-pyrrolo[2,3-b]pyridine-4-carbohydrazide](/img/structure/B3183537.png)
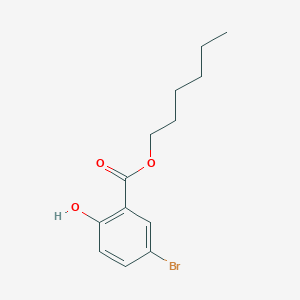



![7-Amino-3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3183567.png)





